
4-Chloro-3,5-dimethylphenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-3,5-dimethylphenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate is an organic compound that features both chloro and bromo substituents on a sulfonate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3,5-dimethylphenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate typically involves the sulfonation of 4-Chloro-3,5-dimethylphenol followed by bromination. The reaction conditions often require the use of a sulfonating agent such as sulfur trioxide or chlorosulfonic acid, and a brominating agent like bromine or N-bromosuccinimide (NBS). The reactions are usually carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
4-Chloro-3,5-dimethylphenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and bromo groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a halide source.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
4-Chloro-3,5-dimethylphenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Chloro-3,5-dimethylphenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate involves its interaction with molecular targets such as enzymes or receptors. The chloro and bromo substituents can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The sulfonate group enhances the compound’s solubility and reactivity, facilitating its interaction with biological molecules.
相似化合物的比较
Similar Compounds
4-Chloro-3,5-dimethylphenol: A precursor in the synthesis of the target compound.
5-Bromo-2,4-dimethylbenzene-1-sulfonic acid: Another sulfonate ester with similar reactivity.
4-Chloro-3,5-dimethylbenzenesulfonic acid: A related compound with a different halogen substituent.
Uniqueness
4-Chloro-3,5-dimethylphenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate is unique due to the presence of both chloro and bromo substituents, which provide distinct reactivity patterns. This dual halogenation allows for versatile chemical modifications and applications in various fields of research.
属性
IUPAC Name |
(4-chloro-3,5-dimethylphenyl) 5-bromo-2,4-dimethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrClO3S/c1-9-5-10(2)15(8-14(9)17)22(19,20)21-13-6-11(3)16(18)12(4)7-13/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRRKBRGZQOOND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)OC2=CC(=C(C(=C2)C)Cl)C)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(6-isopropylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2551904.png)
![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2551905.png)
![N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B2551907.png)
![3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(2-phenoxyethyl)urea](/img/structure/B2551908.png)
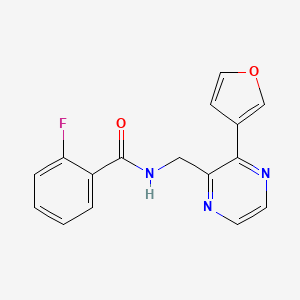
![N-[1-(2-methylphenyl)-1H-pyrazol-5-yl]prop-2-enamide](/img/structure/B2551913.png)
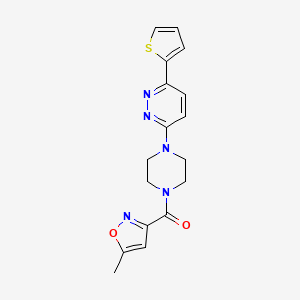
![N-[(3-benzenesulfonamidophenyl)methyl]-2-chloro-N-methylpropanamide](/img/structure/B2551915.png)
![N-[(furan-2-yl)methyl]-2-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2551917.png)
![tert-butyl N-[4-(3,5-dioxo-1,2,4-triazolidin-4-yl)phenyl]carbamate](/img/structure/B2551919.png)
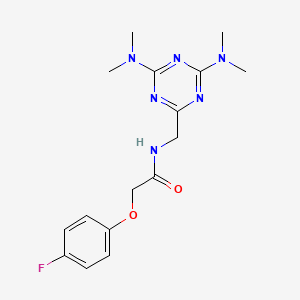
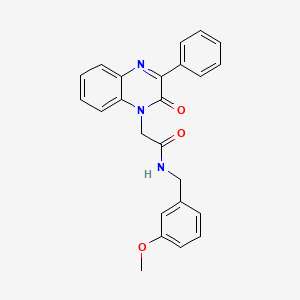
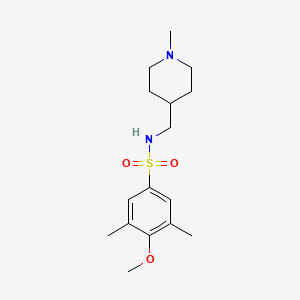
![4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2551925.png)
